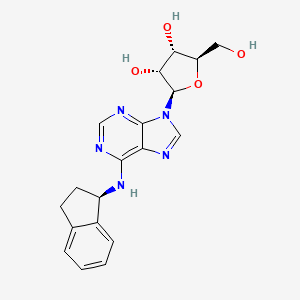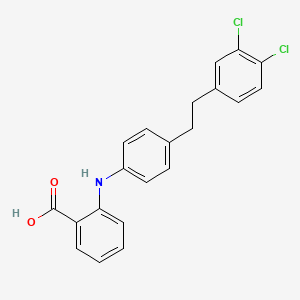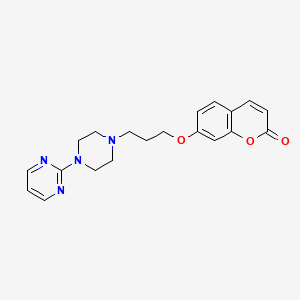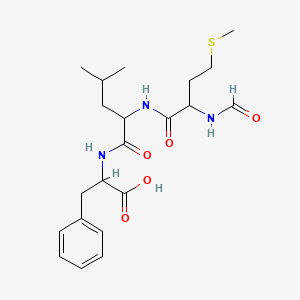
N-甲酰-蛋氨酸-亮氨酸-苯丙氨酸
描述
N-Formylmethionine-leucyl-phenylalanine, commonly known as fMet-Leu-Phe, is a tripeptide that plays a crucial role in the immune response. It is a potent chemoattractant for neutrophils, which are a type of white blood cell involved in the body’s defense against infections. This compound is recognized by specific receptors on the surface of neutrophils, leading to their activation and migration towards the site of infection .
科学研究应用
N-甲酰蛋氨酸-亮氨酸-苯丙氨酸在科学研究中有多种应用:
化学: 用作肽合成和修饰研究中的模型化合物。
生物学: 作为中性粒细胞趋化性的研究中的趋化剂,以及免疫反应。
医学: 研究其在调节免疫反应方面的潜在作用,以及作为炎症性疾病的治疗剂。
工业: 用于开发研究细胞迁移和活化的测定方法.
作用机制
N-甲酰蛋氨酸-亮氨酸-苯丙氨酸通过与中性粒细胞表面上的特定受体(称为甲酰肽受体)结合来发挥作用。这种结合触发涉及 G 蛋白活化的信号级联,导致细胞内钙的动员和超氧化物阴离子的释放。 这些事件导致中性粒细胞活化并迁移到感染部位 .
生化分析
Biochemical Properties
N-Formyl-Met-Leu-Phe is a potent chemotactic peptide that interacts with formyl peptide receptors (FPRs) on the surface of immune cells such as polymorphonuclear leukocytes and macrophages . These interactions lead to a series of biochemical reactions, including the activation of G protein-coupled receptors, which subsequently trigger intracellular signaling cascades. The binding of N-Formyl-Met-Leu-Phe to FPRs induces a metabolic burst in macrophages, characterized by an increase in respiratory rate, secretion of lysosomal enzymes, and production of superoxide anion .
Cellular Effects
N-Formyl-Met-Leu-Phe exerts significant effects on various types of cells, particularly immune cells. It induces chemotaxis, which is the directed movement of cells towards the source of the peptide. This process is crucial for the immune response, as it helps direct immune cells to sites of infection or inflammation . Additionally, N-Formyl-Met-Leu-Phe influences cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it promotes the polymerization of F-actin, enhances Fcγ receptor-mediated phagocytosis, and triggers the release of intracellular calcium .
Molecular Mechanism
The molecular mechanism of N-Formyl-Met-Leu-Phe involves its binding to formyl peptide receptors on the cell surface. This binding activates G protein-coupled receptors, leading to the activation of downstream signaling pathways such as the phosphoinositide 3-kinase (PI3K) pathway . The activation of these pathways results in various cellular responses, including chemotaxis, phagocytosis, and the production of reactive oxygen species. N-Formyl-Met-Leu-Phe also modulates gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Formyl-Met-Leu-Phe can vary over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that N-Formyl-Met-Leu-Phe can induce sustained chemotactic responses in immune cells over extended periods . The compound may degrade over time, leading to a decrease in its effectiveness. Long-term exposure to N-Formyl-Met-Leu-Phe can also result in desensitization of formyl peptide receptors, reducing the responsiveness of cells to the peptide .
Dosage Effects in Animal Models
The effects of N-Formyl-Met-Leu-Phe in animal models are dose-dependent. At low doses, the compound effectively induces chemotaxis and other immune responses without causing significant adverse effects . At higher doses, N-Formyl-Met-Leu-Phe can lead to toxic effects, including excessive inflammation and tissue damage. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response . It is important to carefully control the dosage of N-Formyl-Met-Leu-Phe in experimental settings to avoid potential toxicity.
Metabolic Pathways
N-Formyl-Met-Leu-Phe is involved in several metabolic pathways, particularly those related to immune cell activation and response. The compound interacts with enzymes and cofactors that regulate the production of reactive oxygen species and other metabolites . These interactions can influence metabolic flux and alter the levels of various metabolites within cells. N-Formyl-Met-Leu-Phe also affects the activity of enzymes involved in the degradation of signaling molecules, thereby modulating the duration and intensity of cellular responses .
Transport and Distribution
Within cells and tissues, N-Formyl-Met-Leu-Phe is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target cells, particularly immune cells. The distribution of N-Formyl-Met-Leu-Phe within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding sites on cell surfaces . The compound’s transport and distribution are critical for its effectiveness in inducing chemotactic and other immune responses.
Subcellular Localization
The subcellular localization of N-Formyl-Met-Leu-Phe is essential for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . For example, N-Formyl-Met-Leu-Phe may localize to the plasma membrane, where it interacts with formyl peptide receptors to initiate signaling cascades. The localization of N-Formyl-Met-Leu-Phe within cells can also influence its stability and degradation, affecting its overall effectiveness in biochemical reactions .
准备方法
合成路线和反应条件
N-甲酰蛋氨酸-亮氨酸-苯丙氨酸的合成通常涉及氨基酸的逐步偶联。该过程从蛋氨酸氨基的保护开始,然后偶联亮氨酸和苯丙氨酸。最后一步是蛋氨酸残基的甲酰化。 反应条件通常包括使用偶联试剂,如二环己基碳二酰亚胺 (DCC) 和 N-羟基琥珀酰亚胺 (NHS),以促进肽键的形成 .
工业生产方法
N-甲酰蛋氨酸-亮氨酸-苯丙氨酸的工业生产涉及大规模肽合成技术。固相肽合成 (SPPS) 通常被使用,其中肽被组装在固体树脂载体上。 这种方法允许高效和自动合成肽,使其适用于大规模生产 .
化学反应分析
反应类型
N-甲酰蛋氨酸-亮氨酸-苯丙氨酸会发生各种化学反应,包括:
氧化: 蛋氨酸残基可以被氧化成蛋氨酸亚砜或蛋氨酸砜。
还原: 甲酰基可以被还原成羟甲基。
取代: 肽可以在氨基酸侧链上发生取代反应.
常用试剂和条件
氧化: 过氧化氢或其他氧化剂。
还原: 硼氢化钠或其他还原剂。
取代: 各种亲核试剂可用于取代反应.
主要产物
氧化: 蛋氨酸亚砜、蛋氨酸砜。
还原: 肽的羟甲基衍生物。
取代: 氨基酸侧链上的取代衍生物.
相似化合物的比较
类似化合物
- N-甲酰蛋氨酸-异亮氨酸-苯丙氨酸 (fMet-Ile-Phe)
- N-甲酰蛋氨酸-缬氨酸-苯丙氨酸 (fMet-Val-Phe)
- N-甲酰蛋氨酸-色氨酸-苯丙氨酸 (fMet-Trp-Phe)
独特性
N-甲酰蛋氨酸-亮氨酸-苯丙氨酸在其对甲酰肽受体的高亲和力和强大的趋化活性方面是独一无二的。 与其他类似化合物相比,它通常用作中性粒细胞趋化性研究中的标准,因为它具有明确的特性和强大的生物活性 .
属性
IUPAC Name |
2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O5S/c1-14(2)11-17(23-19(26)16(22-13-25)9-10-30-3)20(27)24-18(21(28)29)12-15-7-5-4-6-8-15/h4-8,13-14,16-18H,9-12H2,1-3H3,(H,22,25)(H,23,26)(H,24,27)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQROPMIIGLWRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59880-97-6 | |
| Record name | N-Formylmethionine leucyl-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059880976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC350593 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350593 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: N-Formyl-Met-Leu-Phe acts as a potent chemoattractant for phagocytic leukocytes like neutrophils and macrophages. [] It exerts its effects by binding to specific G protein-coupled receptors on the surface of these cells, primarily the N-formyl peptide receptor (FPR) family, including FPR1 and FPRL1. [, , ] This binding triggers a cascade of intracellular signaling events, leading to various functional responses:
- Chemotaxis: fMLF binding guides the directional migration of neutrophils towards the source of the peptide, typically a site of bacterial infection. [, , , , ]
- Degranulation: fMLF stimulates the release of antimicrobial substances and enzymes stored in neutrophil granules, contributing to the elimination of pathogens. [, , , ]
- Superoxide Production: fMLF triggers the production of reactive oxygen species (ROS) like superoxide anions by activating the NADPH oxidase complex in neutrophils. [, , , , , , , , ]
- Actin Reorganization: fMLF binding induces changes in the actin cytoskeleton of neutrophils, facilitating cell movement and morphological changes associated with chemotaxis and phagocytosis. [, , ]
- Calcium Mobilization: fMLF binding leads to a rapid and transient increase in intracellular calcium levels, acting as a secondary messenger in downstream signaling pathways. [, , , ]
ANone: While the provided research primarily focuses on the biological activity of fMLF, it is a tripeptide composed of the following amino acids:
ANone: The provided research focuses on the biological activity and signaling pathways of fMLF rather than its material compatibility or stability under various conditions. These aspects are less relevant to its role as a signaling molecule in biological systems.
ANone: N-Formyl-Met-Leu-Phe itself does not possess catalytic properties. It functions as a signaling molecule, binding to receptors and triggering downstream cellular responses. It is not an enzyme or catalyst involved in chemical reactions.
A: Yes, computational methods have been employed to investigate fMLF. One study used molecular dynamics simulations to study the activation mechanism of the ALX/FPR2 receptor, a target of fMLF. [] These simulations provided insights into the conformational changes the receptor undergoes upon binding to fMLF and another agonist, AT-RvD1, highlighting key residues involved in the activation process. This type of computational analysis helps visualize and understand receptor-ligand interactions at a molecular level.
ANone: Several studies have investigated the SAR of fMLF and its analogues:
- N-terminal Formylation: The formyl group at the N-terminus is crucial for activity. Peptides lacking this modification show significantly reduced or abolished activity. [, ]
- Amino Acid Substitutions: Replacing specific amino acids within the tripeptide sequence can alter its potency and selectivity for different FPR subtypes. For instance, replacing methionine with norleucine can enhance activity. [, , ]
- Peptide Length and Modifications: Studies on longer peptides containing the fMLF sequence and various modifications provide valuable insights into the structural features impacting receptor binding and activation. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide](/img/structure/B1678574.png)
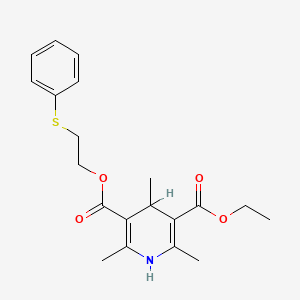
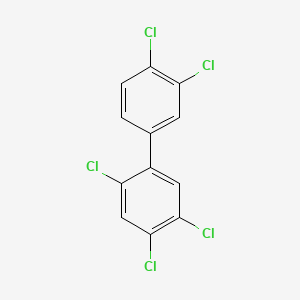
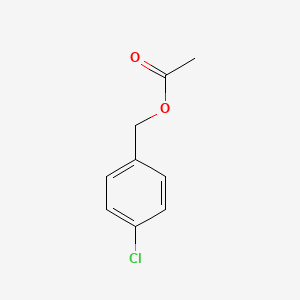
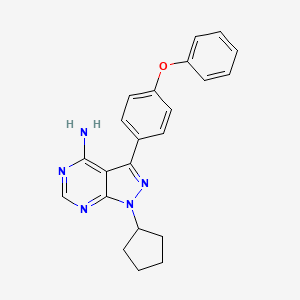
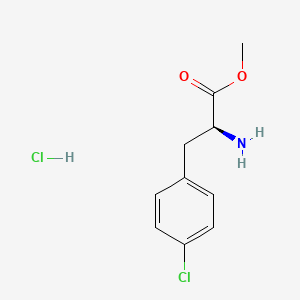
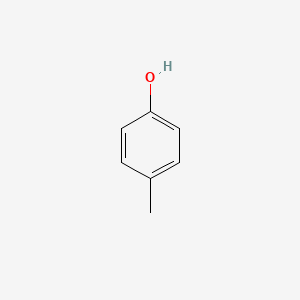
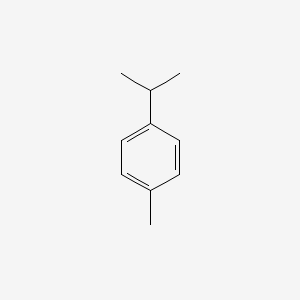
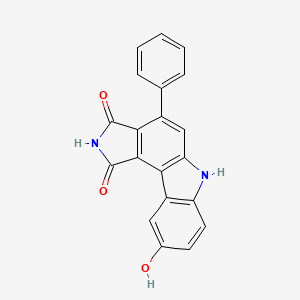
![14-[2-(Diethylamino)ethyl]-10-[2-(2-hydroxyethylamino)ethylamino]-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-4-ol](/img/structure/B1678588.png)
![2,3,8-Trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1678589.png)
